N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a piperidine ring, an oxazole ring, and a sulfamoyl group
Mechanism of Action
Piperidine Derivatives
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Sulfonamide Group
The compound also contains a sulfonamide group (SO2NH2), which is a feature of many therapeutic agents, known as sulfonamides . Sulfonamides are known to inhibit the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of the piperidine and oxazole rings, followed by the introduction of the sulfamoyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Formation of Oxazole Ring: The oxazole ring can be synthesized using cyclization reactions involving appropriate precursors.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions using dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Pharmacology: It may be studied for its potential biological activities and interactions with various biological targets.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines.
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazole or substituted oxazoles.
Sulfamoyl Derivatives: Compounds containing the sulfamoyl group, such as sulfonamides.
Uniqueness
N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to the combination of its structural features, which may confer specific properties and activities not found in other similar compounds
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O5S/c1-10-8-12(17-24-10)16-14(21)13(20)15-9-11-4-6-19(7-5-11)25(22,23)18(2)3/h8,11H,4-7,9H2,1-3H3,(H,15,20)(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOAFOMGJJJPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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